Fexaramine

FXR agonism potency comparison GW4064

Fexaramine is the only widely available gut-restricted FXR agonist validated for intestine-selective pharmacology. It robustly induces intestinal FGF15 without activating hepatic FXR target genes, eliminating confounding liver crosstalk present with systemic agonists like GW4064, OCA, or tropifexor. With 100-fold higher affinity than endogenous bile acids (EC50 25 nM) and confirmed inactivity at 12 nuclear receptors, it is the definitive tool for enterohepatic axis, browning/thermogenesis, and obesity studies. Procure fexaramine exclusively to isolate gut-specific FXR signaling.

Molecular Formula C32H36N2O3
Molecular Weight 496.6 g/mol
CAS No. 574013-66-4
Cat. No. B1672613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexaramine
CAS574013-66-4
SynonymsFexaramine
Molecular FormulaC32H36N2O3
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
InChIInChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
InChIKeyVLQTUNDJHLEFEQ-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fexaramine (CAS 574013-66-4) for Metabolic Research: Potency, Selectivity, and Procurement-Relevant Specifications


Fexaramine is a small-molecule, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor critical for bile acid homeostasis, lipid metabolism, and glucose regulation [1]. Developed through combinatorial chemistry at the Salk Institute, fexaramine exhibits a 100-fold increased binding affinity for FXR relative to endogenous bile acids such as chenodeoxycholic acid (CDCA) [1]. In standard coactivator recruitment assays, fexaramine activates FXR with an EC50 of 25 nM [1]. A key distinguishing feature of fexaramine is its gut-restricted pharmacokinetic profile: when administered orally, it acts predominantly within the intestinal epithelium and is poorly absorbed into systemic circulation, thereby limiting hepatic FXR activation and associated systemic toxicity [2].

Fexaramine Procurement: Why Generic FXR Agonist Substitution Is Not Scientifically Defensible


Fexaramine cannot be substituted with other FXR agonists without fundamentally altering the intended experimental outcome. While numerous FXR agonists exist—including GW4064, obeticholic acid (OCA), tropifexor, and cilofexor—they differ substantially along three procurement-relevant dimensions: (1) intrinsic FXR potency (EC50 values ranging from 0.2 nM to 99 nM), (2) tissue distribution profiles (systemic versus intestine-restricted), and (3) receptor selectivity (off-target activity at PPAR, LXR, VDR, and other nuclear receptors) [1]. Most clinically advanced FXR agonists such as OCA, tropifexor, and cilofexor exhibit systemic distribution and activate FXR in both hepatic and intestinal compartments, producing a composite metabolic and transcriptional signature that cannot be recapitulated with fexaramine [2]. Substituting fexaramine with a systemic FXR agonist will confound data interpretation, particularly in studies designed to isolate gut-specific FXR signaling from hepatic FXR signaling. The quantitative evidence below provides the specific, verifiable basis for why fexaramine must be procured as a distinct, non-interchangeable research tool.

Fexaramine Quantitative Differentiation: Head-to-Head Evidence Against Key FXR Agonist Comparators


Fexaramine vs. GW4064: 3-Fold Higher FXR Potency in Standardized Assays

In coactivator recruitment assays performed under comparable experimental conditions, fexaramine (EC50 = 25 nM) exhibits approximately 3-fold greater potency at the farnesoid X receptor relative to GW4064 (EC50 = 80 nM) [1]. Both compounds belong to the hammerhead class of non-steroidal FXR agonists and share similar selectivity profiles against a panel of nuclear receptors including hRXRα, hPPARα/γ/δ, hLXRα, hTRβ, hRARβ, and hVDR [2]. The 3-fold potency advantage of fexaramine over GW4064 translates to lower compound consumption per experiment when achieving equivalent receptor occupancy.

FXR agonism potency comparison GW4064 coactivator recruitment assay

Fexaramine vs. Obeticholic Acid (OCA): 4-Fold Higher FXR Potency

Fexaramine (EC50 = 25 nM) is approximately 4-fold more potent than the FDA-approved FXR agonist obeticholic acid (OCA, EC50 = 99 nM) in activating the farnesoid X receptor [1]. This potency difference is particularly significant given that OCA is a semisynthetic bile acid derivative whereas fexaramine is a fully synthetic non-steroidal compound. The structural divergence between these two FXR agonists also underlies their distinct tissue distribution profiles: OCA undergoes enterohepatic circulation and activates FXR in both liver and intestine, whereas fexaramine is gut-restricted with minimal systemic exposure [2]. Researchers cannot assume that a 4-fold higher concentration of OCA will reproduce fexaramine's effects due to this fundamental pharmacokinetic difference.

FXR agonism potency comparison obeticholic acid OCA

Fexaramine Selectivity: Absence of Activity at 12 Nuclear Receptors Including PPARs, LXRs, and VDR

Fexaramine demonstrates complete absence of detectable activity against a panel of 12 nuclear receptors at concentrations sufficient to fully activate FXR: hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR [1]. This selectivity profile is experimentally confirmed and documented across multiple independent vendor datasheets and primary literature . In contrast, several alternative FXR agonists exhibit measurable cross-reactivity: for example, GW4064 shows weak PPARα activation at higher concentrations, and certain bile acid-derived FXR agonists activate TGR5 (GPBAR1) in addition to FXR [2]. The confirmed absence of activity at PPARs, LXRs, and PXR is critical for metabolic studies where confounding effects on lipid metabolism (PPAR), reverse cholesterol transport (LXR), or drug metabolism enzyme induction (PXR) must be avoided.

FXR selectivity off-target activity nuclear receptor panel specificity

Fexaramine Tissue Distribution: Intestine-Restricted FXR Activation vs. Systemic Agonists

Fexaramine is poorly absorbed into systemic circulation following oral administration and exerts its FXR agonist effects predominantly within the intestinal epithelium [1]. This gut-restricted pharmacokinetic profile contrasts sharply with systemic FXR agonists such as obeticholic acid, tropifexor, and cilofexor, which distribute to both liver and intestine and activate FXR in both tissues [2]. In diet-induced obese (DIO) mice, fexaramine (100 mg/kg oral) robustly induced enteric fibroblast growth factor 15 (FGF15) and altered bile acid composition, yet did not activate FXR target genes in the liver—a direct experimental demonstration of its intestine-restricted action [1]. In contrast, systemic FXR agonists such as OCA activate hepatic FXR target genes including SHP (NR0B2) and CYP7A1, producing a fundamentally different transcriptional signature [3].

tissue distribution gut-restricted intestine-specific pharmacokinetics

Fexaramine In Vivo Efficacy: Metabolic Improvements in DIO Mice vs. Systemic FXR Agonists

In a direct experimental comparison reported in the primary literature, fexaramine treatment of diet-induced obese (DIO) mice produced a distinct metabolic profile not observed with systemic FXR agonism [1]. Specifically, fexaramine reduced diet-induced weight gain, decreased body-wide inflammation, lowered hepatic glucose production, enhanced thermogenesis, and promoted browning of white adipose tissue (WAT) [1]. The authors explicitly note that 'unlike systemic agonism, we find that Fex reduces diet-induced weight gain... while enhancing thermogenesis and browning of white adipose tissue' [1]. In obese mice given a daily oral dose of fexaramine for five weeks, treated animals stopped gaining weight, lost fat, and exhibited lower blood sugar and cholesterol levels compared to untreated controls [2]. These metabolic benefits occur despite—and because of—the compound's intestine-restricted action, demonstrating that gut-specific FXR activation is sufficient to drive systemic metabolic improvements without the adverse effects associated with systemic FXR agonists.

obesity metabolic syndrome adipose tissue browning thermogenesis DIO mice

Fexaramine vs. Advanced FXR Agonists (Tropifexor, Cilofexor, Nidufexor): Positioning for Research Applications

Relative to clinical-stage FXR agonists, fexaramine occupies a specific potency position: tropifexor is more potent (EC50 = 0.2 nM, ~125-fold more potent than fexaramine), nidufexor is more potent (EC50 = 7 nM, ~3.6-fold more potent), cilofexor is less potent (EC50 = 43 nM, ~1.7-fold less potent), and fexaramine sits at 25 nM [1]. However, all of these clinical-stage agonists are systemic FXR agonists with demonstrated hepatic target engagement. None share fexaramine's validated intestine-restricted pharmacokinetic profile. In a head-to-head comparison of liver Fincor induction at 1 hr post-dose in C57BL/6 mice, fexaramine at 100 mg/kg produced minimal liver Fincor induction (~1.2-fold), whereas tropifexor at 0.5 mg/kg, cilofexor at 30 mg/kg, and GW4064 at 30 mg/kg all produced robust hepatic Fincor induction (3- to 8-fold) [2]. This demonstrates that potency alone does not determine tissue selectivity.

FXR agonist comparison tropifexor cilofexor nidufexor clinical-stage comparators

Fexaramine Optimal Research Use Cases: Evidence-Driven Selection for Scientific Procurement


Intestine-Specific FXR Signaling Studies Requiring Exclusion of Hepatic FXR Confounding

Based on the quantitative evidence that fexaramine robustly induces intestinal FGF15 without activating hepatic FXR target genes, this compound is the optimal—and currently only widely available—research tool for studies designed to isolate gut-specific FXR signaling from hepatic FXR signaling [1]. Researchers investigating the enterohepatic axis, intestinal bile acid sensing, or gut-derived metabolic signals should procure fexaramine exclusively. Substituting a systemic FXR agonist such as GW4064, OCA, or tropifexor would confound results by simultaneously activating hepatic FXR pathways. The validated intestine-restricted profile is documented in the foundational Nature Medicine publication demonstrating that fexaramine treatment alters bile acid composition via intestinal FGF15 induction without detectable liver FXR target gene activation [1].

Obesity and Metabolic Syndrome Research Focusing on Adipose Tissue Browning and Thermogenesis

For laboratories studying white adipose tissue browning, non-shivering thermogenesis, and diet-induced obesity interventions, fexaramine provides a validated pharmacological tool that produces a metabolic phenotype not observed with systemic FXR agonists [1]. The evidence demonstrates that fexaramine reduces diet-induced weight gain, decreases body-wide inflammation, and enhances thermogenesis in DIO mice—effects explicitly contrasted with systemic FXR agonism [1]. Researchers should note that fexaramine's efficacy in these obesity models requires intact intestinal FXR signaling and sympathetic nervous system activity. The compound is particularly suited for studies examining the gut-adipose tissue axis and the role of intestinal FXR in systemic energy homeostasis [2].

Nuclear Receptor Selectivity Assays Requiring Absence of PPAR, LXR, and PXR Cross-Reactivity

Based on the documented absence of activity at 12 nuclear receptors including all PPAR isoforms, LXRs, PXR, CAR, and VDR, fexaramine is the preferred FXR agonist for experiments where confounding effects on lipid metabolism (PPAR), reverse cholesterol transport (LXR), or drug metabolism (PXR) must be strictly avoided [1][2]. This selectivity profile is experimentally confirmed and documented across multiple vendor datasheets and primary literature [3]. Researchers using fexaramine can attribute observed cellular or in vivo effects to FXR activation with greater confidence than when using less selective FXR agonists that exhibit known cross-reactivity with PPARα (GW4064) or TGR5 (bile acid derivatives).

FXR Structural Biology and Ligand Binding Domain Co-Crystallization Studies

Fexaramine has been successfully co-crystallized with the FXR ligand binding domain (LBD) at 1.78 Å resolution, providing the first high-resolution three-dimensional view of the structural basis for FXR ligand binding [1]. The co-crystal structure reveals fexaramine sequestered in a 726 ų hydrophobic cavity within the FXR LBD and offers mechanistic insight into the initial steps of bile acid signaling [1]. This validated structural biology utility—combined with fexaramine's high affinity (100-fold increased relative to natural bile acids) and well-characterized binding mode—makes it an ideal tool compound for FXR structural studies, molecular docking validation, and rational drug design efforts aimed at developing intestine-restricted FXR modulators [2].

Technical Documentation Hub

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